

Deoxynivalenol vs. Zearalenone: A Comparative Analysis of In Vivo Toxicity

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A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting in vivo toxicological profiles of Deoxynivalenol (DON) and Zearalenone (ZEA), two prevalent mycotoxins produced by Fusarium species.

Deoxynivalenol (DON), a type B trichothecene, and Zearalenone (ZEA), a non-steroidal estrogenic mycotoxin, are frequent co-contaminants in cereal grains and animal feed, posing a significant threat to animal and human health.[1][2] While both mycotoxins originate from the same fungal genus, their mechanisms of toxicity and primary target organs differ substantially. This guide provides a detailed comparison of their in vivo toxic effects, supported by experimental data, to aid in risk assessment and the development of mitigation strategies.

Acute Toxicity

A primary measure of acute toxicity is the median lethal dose (LD50), the dose required to be lethal to 50% of a tested population. In vivo studies, primarily in rodent models, have established a clear distinction in the acute toxicity of DON and ZEA.

DON generally exhibits higher acute toxicity compared to ZEA. The oral LD50 of DON in mice has been reported to be in the range of 46 to 78 mg/kg of body weight.[3][4][5] In contrast, ZEA demonstrates significantly lower acute toxicity, with oral LD50 values in mice, rats, and guinea pigs reported to be above 2000 mg/kg, 4000 mg/kg, and 5000 mg/kg of body weight, respectively.



Mycotoxin	Animal Model	Route of Administration	LD50 (mg/kg bw)
Deoxynivalenol	Mouse (B6C3F1)	Oral	78[5]
Mouse (DDY)	Oral	46[4]	
Zearalenone	Mouse	Oral	>2000
Rat	Oral	>4000	
Guinea Pig	Oral	>5000	_

Caption: Table 1. Comparison of oral LD50 values for Deoxynivalenol (DON) and Zearalenone (ZEA) in various animal models.

Effects on Growth Performance and Organ Systems

Sub-chronic exposure to DON and ZEA leads to distinct toxicological outcomes, particularly affecting growth performance and specific organ systems. Swine are considered one of the most sensitive species to the effects of DON.

A comparative study in pigs fed diets contaminated with either 8 mg/kg DON or 0.8 mg/kg ZEA for four weeks revealed that DON had a more pronounced negative impact on growth performance.[6] Pigs in the DON group exhibited a significant decrease in body weight and average daily feed intake, along with a higher feed conversion ratio compared to the control and ZEA groups.[6]

In another study on immature gilts, low doses of DON (12 μ g/kg bw) and ZEA (40 μ g/kg bw) administered for up to six weeks did not significantly alter the architecture of the large intestine. [5] However, ZEA and a combination of ZEA and DON were found to decrease the number of goblet cells in the cecum and descending colon, suggesting an impact on the gut's mucosal barrier.[5]



Parameter	Deoxynivalenol (8 mg/kg diet)	Zearalenone (0.8 mg/kg diet)	Control
Body Weight (kg)	Significantly decreased	No significant change	-
Average Daily Feed Intake (kg)	Significantly decreased	No significant change	-
Feed Conversion Ratio	Increased	No significant change	-
Serum IgG	Decreased	Decreased	-
Serum IgM	Decreased	Decreased	-

Caption: Table 2. Effects of dietary Deoxynivalenol (DON) and Zearalenone (ZEA) on growth performance and serum immunoglobulin levels in pigs over a four-week period.[6]

Immunotoxicity

Both DON and ZEA are known to modulate the immune system, but their effects can differ. In the aforementioned study in pigs, both mycotoxins led to a decrease in serum levels of immunoglobulin G (IgG) and IgM, indicating a potential for immunosuppression.[6] However, the mechanisms underlying their immunotoxic effects are distinct. DON is known to induce inflammatory responses and apoptosis in immune cells, while ZEA's immunomodulatory effects are often linked to its estrogenic activity.

Reproductive Toxicity

The most significant difference in the toxicological profiles of DON and ZEA lies in their effects on the reproductive system. ZEA is a potent mycoestrogen, meaning it mimics the effects of estrogen, leading to disruptions in the reproductive cycle and development.[1]

In vivo studies have shown that ZEA exposure can lead to hyperestrogenism, characterized by swelling of the vulva, uterine enlargement, and ovarian dysfunction. It can also cause premature onset of puberty in female mice. ZEA and its metabolites competitively bind to



estrogen receptors, thereby activating estrogenic signaling pathways and disrupting normal reproductive function.

While DON can also impact reproductive health, its effects are generally considered secondary to its primary toxicity on the gastrointestinal and immune systems. High doses of DON can lead to reduced fertility and embryo-lethality, but it does not exert the direct estrogenic effects seen with ZEA.[1] A study on Sertoli cells from donkeys showed that DON and ZEA have different toxic effects, with DON being more associated with pyroptosis (a form of inflammatory cell death) and ZEA with inflammation-related gene changes.[1]

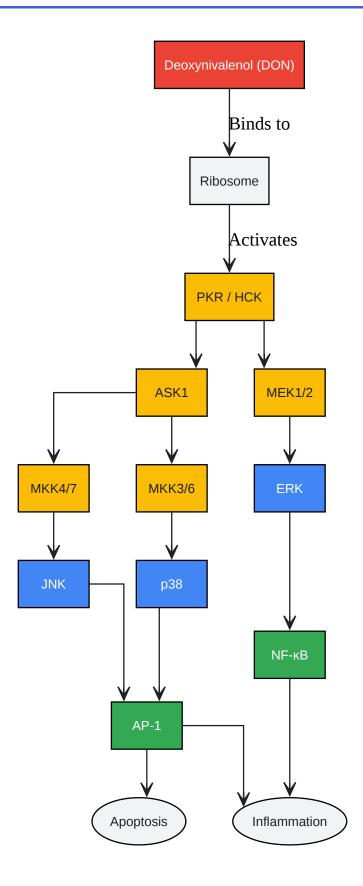
Signaling Pathways

The distinct toxicological effects of DON and ZEA are rooted in their different molecular mechanisms and interactions with cellular signaling pathways.

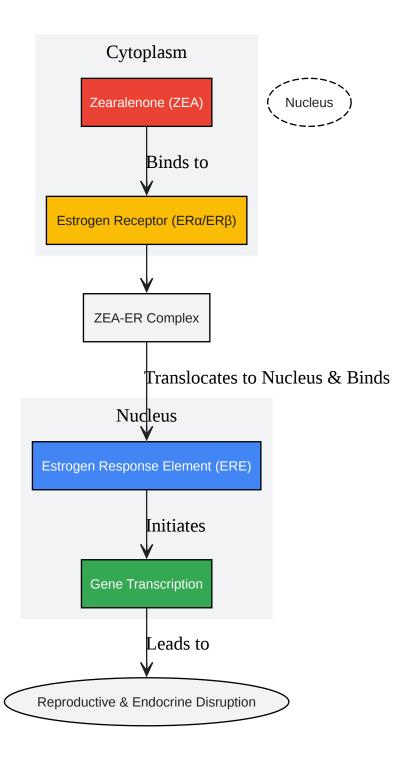
Deoxynivalenol and the MAPK Signaling Pathway

DON is a potent activator of the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK. This activation is a key event in DON-induced inflammation, apoptosis, and disruption of intestinal barrier function.

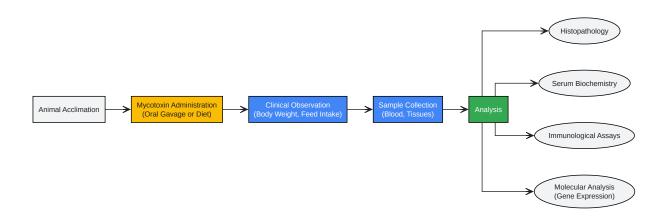












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